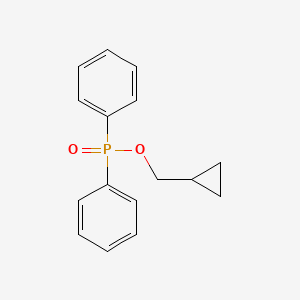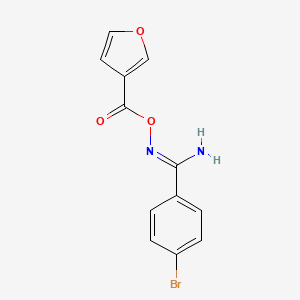
4-bromo-N'-(3-furoyloxy)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-(3-furoyloxy)benzenecarboximidamide, also known as BFBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to a class of compounds known as carboximidamides, which are known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide is not fully understood. However, studies have suggested that 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide exerts its biological activities by interacting with specific cellular targets. In cancer cells, 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. In addition, 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can lead to cell death.
Biochemical and Physiological Effects
4-bromo-N'-(3-furoyloxy)benzenecarboximidamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels. In addition, 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide in lab experiments is its relatively simple synthesis process. In addition, 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide exhibits potent biological activities, which make it an attractive compound for research. However, one of the limitations of using 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide. One area of research is the optimization of the synthesis process to improve the yield and purity of the compound. Another area of research is the identification of the specific cellular targets of 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide and the elucidation of its mechanism of action. In addition, further studies are needed to investigate the potential applications of 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative diseases.
Conclusion
In conclusion, 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide is a chemical compound that exhibits potent biological activities and has potential applications in the field of medicine. The synthesis of 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide is relatively simple, and it has been studied for its potential use as an anticancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide and to investigate its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide involves the reaction of 4-bromoaniline with 3-furoic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyanamide to form the carboximidamide. The synthesis process of 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide is relatively simple and can be achieved in a few steps.
Wissenschaftliche Forschungsanwendungen
4-bromo-N'-(3-furoyloxy)benzenecarboximidamide has been studied for its potential applications in the treatment of various diseases. One of the primary areas of research is its use as an anticancer agent. Studies have shown that 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide has also been shown to induce apoptosis, which is a programmed cell death, in cancer cells.
Another area of research is the potential use of 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide as an anti-inflammatory agent. Studies have shown that 4-bromo-N'-(3-furoyloxy)benzenecarboximidamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-10-3-1-8(2-4-10)11(14)15-18-12(16)9-5-6-17-7-9/h1-7H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUNEOPVURVELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=COC=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=COC=C2)/N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


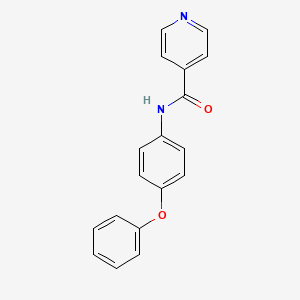
![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)

![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)
![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)
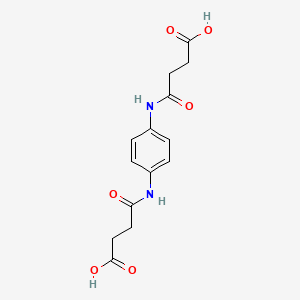
![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)
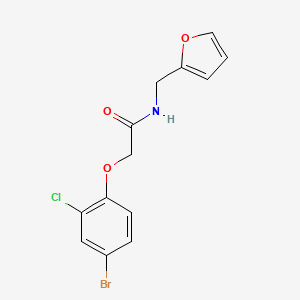
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)
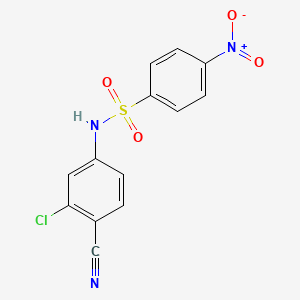
![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)
![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)
